molecular formula C19H20ClN3O3 B5498309 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid

1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid

Número de catálogo B5498309
Peso molecular: 373.8 g/mol
Clave InChI: UNVGECNFQDYGJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, also known as JNJ-42153605, is a novel small molecule that has been developed by Janssen Research and Development for the treatment of various diseases. This compound has been found to exhibit potent and selective inhibition of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain.

Mecanismo De Acción

The mechanism of action of 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid involves the selective inhibition of PDE10A, which is a dual-specificity enzyme that hydrolyzes both cAMP and cGMP. The inhibition of PDE10A by 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid leads to an increase in the levels of cAMP and cGMP, which in turn activates downstream signaling pathways involved in the regulation of neuronal activity and plasticity.
Biochemical and Physiological Effects:
1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid has been found to exhibit several biochemical and physiological effects in preclinical models. The compound has been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules involved in the regulation of neuronal activity and plasticity. 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid in lab experiments include its potent and selective inhibition of PDE10A, which allows for the study of the role of this enzyme in various neurological and psychiatric disorders. The compound also exhibits good pharmacokinetic properties, which makes it suitable for in vivo studies. The limitations of using 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Direcciones Futuras

There are several future directions for the research on 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid. One direction is to further investigate the therapeutic potential of the compound in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, Parkinson's disease, and addiction. Another direction is to study the effects of 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid on the regulation of neuronal activity and plasticity in different brain regions. Additionally, the development of more potent and selective PDE10A inhibitors based on the structure of 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid could lead to the discovery of novel treatments for neurological and psychiatric disorders.

Métodos De Síntesis

The synthesis of 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid involves several steps, starting from the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-chlorobenzylamine to form the corresponding amide. The amide is then reduced with sodium borohydride to form the corresponding amine, which is further reacted with 4-carboxy-1-piperidine to form the final product, 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid.

Aplicaciones Científicas De Investigación

1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid has been extensively studied in preclinical models for the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, Parkinson's disease, and addiction. The compound has been found to exhibit potent and selective inhibition of PDE10A, which is highly expressed in the striatum and cortex regions of the brain. The inhibition of PDE10A by 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain.

Propiedades

IUPAC Name

1-(3-carbamoylpyridin-2-yl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-14-5-3-13(4-6-14)12-19(18(25)26)7-10-23(11-8-19)17-15(16(21)24)2-1-9-22-17/h1-6,9H,7-8,10-12H2,(H2,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVGECNFQDYGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)O)C3=C(C=CC=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.